N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. CF3 is a member of the acetamide class of compounds and has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Chemical Properties
N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide and its derivatives have been synthesized through various chemical processes aimed at exploring their potential applications in medicinal chemistry and drug synthesis. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, was studied using immobilized lipase as a catalyst, highlighting the importance of such intermediates in the synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018). This research underscores the broader category of acetamide derivatives' role in synthesizing compounds with potential pharmaceutical applications.
Anticancer and Anti-inflammatory Applications
Derivatives of this compound have shown promise in anticancer and anti-inflammatory applications. A study on the synthesis of novel derivatives indicated significant anti-inflammatory activity among some synthesized compounds, suggesting potential for development into anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Another research effort focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through in silico modeling, targeting the VEGFr receptor, which plays a critical role in cancer development (G. Sharma et al., 2018).
Environmental and Biological Interactions
The metabolism and environmental interactions of structurally similar compounds have also been a focus. For instance, the metabolism of 3-chloro-4-fluoro-aniline in dog and rat was studied, identifying metabolites such as N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, which shares a similar structural motif, underscoring the importance of understanding these compounds' environmental and biological degradation pathways (M. Baldwin & David H. Hutson, 1980).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c11-8-5-7(1-2-9(8)12)14-10(16)6-13-3-4-15/h1-2,5,13,15H,3-4,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFFPVQUZIELRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNCCO)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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